4,6-Dimethoxydibenzofuran
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Overview
Description
4,6-Dimethoxydibenzo[b,d]furan is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and applications in medicinal chemistry. This compound features a fused benzene ring with a furan core, and it is characterized by the presence of two methoxy groups at the 4 and 6 positions on the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxydibenzo[b,d]furan typically involves the cyclization of appropriate precursors. One common method is the O-arylation of substituted phenols followed by cyclization of diaryl ethers. Another approach involves the use of substituted biphenyls, which undergo cyclization to form the benzofuran core .
Industrial Production Methods: Industrial production of 4,6-Dimethoxydibenzo[b,d]furan may involve large-scale synthesis using catalytic processes. The use of metal complex catalysis is common in these methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethoxydibenzo[b,d]furan undergoes various chemical reactions, including:
Electrophilic Reactions: Such as halogenation and Friedel-Crafts reactions.
Lithiation: Reaction with butyl lithium results in di-lithiation.
Common Reagents and Conditions:
Halogenation: Typically involves the use of halogens like chlorine or bromine in the presence of a catalyst.
Friedel-Crafts Reactions: Often conducted using aluminum chloride as a catalyst.
Lithiation: Utilizes butyl lithium under anhydrous conditions.
Major Products:
Halogenated Derivatives: Formed through halogenation reactions.
Friedel-Crafts Products: Resulting from acylation or alkylation reactions.
Lithium Derivatives: Produced through lithiation.
Scientific Research Applications
4,6-Dimethoxydibenzo[b,d]furan has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the design and development of therapeutic agents due to its biological activity.
Pharmacology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industrial Applications: Employed in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxydibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Dibenzofuran: A parent compound with similar structural features but lacking the methoxy groups.
Benzofuran: A simpler analog with a single benzene ring fused to a furan ring.
Naphtho[1,2-b]benzofuran: A more complex derivative with additional fused rings.
Uniqueness: 4,6-Dimethoxydibenzo[b,d]furan is unique due to the presence of methoxy groups, which can influence its reactivity and biological activity. These functional groups can enhance its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
107410-08-2 |
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Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
4,6-dimethoxydibenzofuran |
InChI |
InChI=1S/C14H12O3/c1-15-11-7-3-5-9-10-6-4-8-12(16-2)14(10)17-13(9)11/h3-8H,1-2H3 |
InChI Key |
MVIMTESQBSTMJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C2C=CC=C3OC |
Origin of Product |
United States |
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